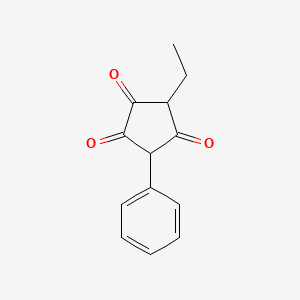

![molecular formula C32H48S3 B1182239 聚[3-己基噻吩-2,5-二基] CAS No. 125321-66-6](/img/structure/B1182239.png)

聚[3-己基噻吩-2,5-二基]

描述

Synthesis Analysis

The synthesis of rr-P3HT involves various strategies, aiming to achieve high regioregularity and control over molecular weight. A common method employs the Grignard metathesis (GRIM) polymerization, which facilitates the synthesis of rr-P3HT with a nearly 100% head-to-tail structure, verified through NMR data analysis. This structure significantly impacts the polymer's stability and optical properties (Zhou et al., 2011). Other methods include direct arylation and the use of zincate complexes, offering routes to rr-P3HT with end-functionalization and high regioregularity, respectively (Wang et al., 2012), (Higashihara et al., 2012).

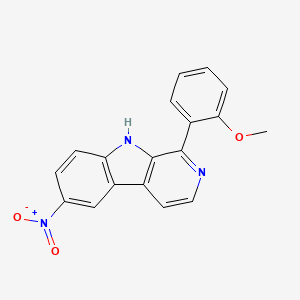

Molecular Structure Analysis

The molecular structure of rr-P3HT is characterized by its regioregular alignment of hexylthiophene units, which facilitates π-π stacking and thereby enhances charge carrier mobility. This structural arrangement is crucial for the material's electronic properties, enabling efficient charge transport mechanisms essential for its application in electronic devices.

Chemical Reactions and Properties

rr-P3HT can undergo various chemical reactions, including end-functionalization, doping, and block copolymer formation, to tailor its properties for specific applications. For instance, rr-P3HT can be end-functionalized with chalcogens or aryl groups, enhancing its solubility and processing characteristics (Okamoto & Luscombe, 2014).

科学研究应用

有机场效应晶体管 (OFETs)

P3HT 由于其优异的载流子迁移率而被广泛用于OFETs 的制造 {svg_1}. OFETs 是柔性显示器、传感器和逻辑电路中的关键组件。噻吩聚合物在分子水平上形成有序结构的能力有助于高效的电荷传输,使器件更加可靠和快速。

有机光伏器件 (OPVs)

在OPVs 领域,P3HT 充当活性层材料 {svg_2}. 它在可见光谱中的强吸收和良好的电性能使其适合将太阳能转换为电能。使用 P3HT 的 OPVs 具有重量轻、成本低且可以使用卷对卷印刷生产的潜力,为太阳能收集提供了一种很有希望的方法。

腐蚀抑制剂

已知噻吩衍生物可作为腐蚀抑制剂 {svg_3}. 它们在金属上形成保护层,防止氧化和降解。这种应用在金属部件暴露于恶劣环境的工业环境中特别有价值。

有机发光二极管 (OLEDs)

P3HT 在OLEDs 中有应用,用作发光层 {svg_4}. OLEDs 得益于聚合物在电激发时发出光的特性,用于制造柔性、高效和高对比度的显示器。

药理特性

噻吩衍生物表现出一系列药理特性,包括抗癌、抗炎、抗菌、降压和抗动脉粥样硬化作用 {svg_5}. 这些特性被用于药物开发,导致针对各种疾病的新疗法。

抗血栓形成活性

一些噻吩化合物已显示出显着的抗血栓形成活性 {svg_6}. 这表明在预防血栓形成方面有潜在应用,这对于治疗心血管疾病至关重要。

生物膜抑制

研究表明,某些噻吩衍生物可以抑制生物膜的形成 {svg_7}. 这在医疗器械和植入物中尤其重要,因为生物膜的形成会导致感染和器械失效。

溶血试验

已研究了噻吩衍生物诱导或抑制溶血的能力 {svg_8},即红细胞的破坏。这种应用与了解药物与血细胞的相互作用以及开发需要控制溶血的治疗方法有关。

作用机制

Target of Action

Poly(3-hexylthiophene-2,5-diyl) (P3HT), also known as Thiophene, 2-bromo-3-hexyl-, homopolymer, is a semiconducting polymer . Its primary targets are electronic and optoelectronic devices, where it is used due to its regular end-to-end arrangement of side chain, which allows efficient Π-Π stacking of the conjugated backbones .

Mode of Action

The mode of action of P3HT is based on its interaction with light and electric fields. It is used in organic electronics primarily because of its regular end-to-end arrangement of side chain, which allows efficient Π-Π stacking of the conjugated backbones . This arrangement facilitates the movement of charge carriers, making P3HT an effective material for use in electronic devices .

Biochemical Pathways

The efficient Π-Π stacking of its conjugated backbones facilitates the movement of charge carriers, which is a key aspect of the electronic functioning of these devices .

Result of Action

The result of P3HT’s action is the efficient movement of charge carriers in electronic devices, leading to their effective functioning . For example, it is used in the development of field-effect transistors (FETs) for a wide range of applications .

Action Environment

The action, efficacy, and stability of P3HT can be influenced by environmental factors such as temperature, humidity, and light exposure. For instance, the efficiency of charge carrier movement can be affected by these factors, which in turn can impact the performance of the electronic devices in which P3HT is used .

安全和危害

未来方向

The future directions of P3HT research are primarily focused on improving its properties for use in organic electronics. For example, research is being conducted to improve the electron mobility of P3HT . Additionally, P3HT is being investigated for use in organic photovoltaics (OPV) research and devices .

生化分析

Biochemical Properties

Poly(3-hexylthiophene-2,5-diyl) (regioregular) plays a significant role in biochemical reactions, particularly in the development of organic electronic devices. It interacts with various biomolecules, including enzymes and proteins, through its π-π conjugated backbone. These interactions are primarily non-covalent, involving π-π stacking and hydrophobic interactions. The compound’s ability to form highly ordered domains enhances its interaction with biomolecules, making it a valuable material in bioelectronics .

Cellular Effects

Poly(3-hexylthiophene-2,5-diyl) (regioregular) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific signaling pathways. For instance, its incorporation into cellular environments can lead to changes in gene expression profiles, potentially impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, Poly(3-hexylthiophene-2,5-diyl) (regioregular) exerts its effects through binding interactions with biomolecules. The π-π conjugated backbone allows it to interact with enzymes and proteins, potentially leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, further influencing cellular processes. The compound’s ability to form highly ordered domains enhances its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Poly(3-hexylthiophene-2,5-diyl) (regioregular) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of this polymer can be affected by environmental conditions, such as temperature and exposure to light. Long-term exposure to these conditions can lead to degradation, impacting its effectiveness in biochemical applications .

Dosage Effects in Animal Models

The effects of Poly(3-hexylthiophene-2,5-diyl) (regioregular) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved bioelectronic performance. At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular processes and toxicity to specific cell types .

Metabolic Pathways

Poly(3-hexylthiophene-2,5-diyl) (regioregular) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interactions with these biomolecules can influence metabolite levels and overall metabolic activity. Its ability to modulate enzyme activity makes it a valuable tool in studying metabolic pathways and developing bioelectronic devices .

Transport and Distribution

Within cells and tissues, Poly(3-hexylthiophene-2,5-diyl) (regioregular) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s hydrophobic nature and π-π conjugated backbone play a crucial role in its transport and distribution, impacting its effectiveness in bioelectronic applications .

Subcellular Localization

Poly(3-hexylthiophene-2,5-diyl) (regioregular) exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. These factors direct the compound to particular compartments or organelles, affecting its activity and function. Understanding its subcellular localization is essential for optimizing its use in bioelectronic devices and studying its effects on cellular processes .

属性

IUPAC Name |

3-hexyl-2-[4-hexyl-5-(4-hexyl-5-methylthiophen-2-yl)thiophen-2-yl]-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48S3/c1-6-9-12-15-18-26-22-29(34-25(26)5)32-28(20-17-14-11-8-3)23-30(35-32)31-27(21-24(4)33-31)19-16-13-10-7-2/h21-23H,6-20H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKARVMUJJLUQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)C)C2=CC(=C(S2)C3=CC(=C(S3)C)CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125321-66-6 | |

| Record name | Poly(3-hexylthiophene-2,5-diyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Poly(3-hexylthiophene-2,5-diyl) (regioregular) interact with the Erbium-doped fiber laser to enable Q-switching and mode-locking?

A1: Poly(3-hexylthiophene-2,5-diyl) (regioregular) acts as a saturable absorber, meaning its absorption of light decreases at high light intensities. In an EDFL, P3HT initially absorbs a significant portion of the laser light. As the intensity within the laser cavity builds up, the P3HT becomes "saturated" - it can no longer absorb all the light. This allows short, intense pulses of light to pass through, resulting in Q-switching (generating short pulses) or mode-locking (generating a train of ultrashort pulses) depending on the laser configuration and pump power [, ].

A1: The research highlights several benefits of P3HT as a saturable absorber:

- Simple Integration: The P3HT thin film is easily incorporated into the EDFL cavity by sandwiching it between two ferrules [].

- Stable Performance: The setup generates stable Q-switched and mode-locked pulse trains, indicating good material stability within the laser cavity [].

- Tunable Output: By adjusting the pump power, the repetition rate and pulse width of the laser output can be controlled, demonstrating flexibility in achieving desired output characteristics [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide](/img/no-structure.png)